Benzo[b]thiophen-3-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-benzothiophen-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-5H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDITYYPIADDMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485210 | |
| Record name | Benzo[b]thiophen-3-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3394-36-3 | |
| Record name | Benzo[b]thiophen-3-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[b]thiophen-3-ylamine, HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Benzo B Thiophen 3 Amine Hydrochloride
Contemporary Synthetic Routes for Benzo[b]thiophen-3-amine (B172997) Hydrochloride
Traditional and widely practiced methods for the synthesis of benzo[b]thiophen-3-amine hydrochloride often involve sequential reactions to first construct the bicyclic ring system, followed by the installation of the amino functionality at the C3 position.
Multi-step Reaction Sequences for Benzo[b]thiophene Ring Formation
The formation of the benzo[b]thiophene ring is a foundational step in these synthetic sequences. A common strategy involves the electrophilic cyclization of 2-alkynylthioanisoles. This process typically begins with a Sonogashira coupling reaction between a terminal alkyne and a 2-iodothioanisole (B1305124) to form the 2-alkynylthioanisole intermediate. Subsequent treatment with an electrophile, such as iodine (I₂), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS), induces cyclization to yield a 3-halobenzo[b]thiophene derivative. nih.govresearchgate.net These halogenated compounds serve as versatile precursors for further functionalization.
Another established route to the benzo[b]thiophene core is through the condensation of a substituted 2-chlorobenzaldehyde (B119727) with methyl thioglycolate in the presence of a base. This reaction proceeds to form a methyl benzo[b]thiophene-2-carboxylate, which can then be further manipulated. rsc.org
Introduction of the 3-amino Group
Once the benzo[b]thiophene scaffold is in place, the 3-amino group can be introduced through several methods. One common approach is the nitration of the benzo[b]thiophene ring. The reaction of benzo[b]thiophene with fuming nitric acid in acetic acid predominantly yields 3-nitrobenzo[b]thiophene. cdnsciencepub.com Subsequent reduction of the nitro group, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation, affords the desired 3-aminobenzo[b]thiophene.
Alternatively, for scaffolds prepared with a halogen at the C3 position, nucleophilic aromatic substitution or palladium-catalyzed amination reactions can be employed to install the amino group. tandfonline.com For instance, a 3-bromobenzo[b]thiophene can react with an amine source in the presence of a palladium catalyst and a suitable base to form the corresponding 3-aminobenzo[b]thiophene derivative. Finally, treatment with hydrochloric acid yields the target this compound.
Advanced Synthesis Techniques
In recent years, more sophisticated and efficient methods have been developed to streamline the synthesis of this compound and its derivatives. These advanced techniques often offer advantages such as reduced reaction times, higher yields, and improved atom economy.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. uwf.eduorganic-chemistry.org The synthesis of 3-aminobenzo[b]thiophenes can be significantly expedited using microwave-assisted protocols. rsc.org A notable example is the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine (B128534) in a solvent like DMSO. Under microwave irradiation at 130 °C, this reaction provides rapid access to various 3-aminobenzo[b]thiophenes in good to excellent yields, with reaction times often reduced to mere minutes. rsc.orgrsc.org
| Substrate (2-halobenzonitrile) | Reaction Time (min) | Yield (%) |
|---|---|---|
| 2-Chlorobenzonitrile | 10 | 85 |
| 2-Fluoro-5-nitrobenzonitrile | 15 | 96 |
| 2-Chloro-5-methoxybenzonitrile | 12 | 78 |
Transition-Metal-Free One-Pot Synthesis Approaches
To enhance the sustainability and cost-effectiveness of the synthesis, transition-metal-free one-pot methods have been developed. These approaches avoid the use of often expensive and toxic heavy metal catalysts. organic-chemistry.org One such strategy involves the reaction of 2-fluorobenzonitriles with a sulfur source at room temperature. mdpi.com This process can proceed via a Smiles rearrangement to construct the 3-aminobenzo[b]thiophene core in a single step under mild conditions, offering high reaction efficiency and a broad substrate scope. rsc.orgrsc.org
| Starting Material (2-fluorobenzonitrile derivative) | Sulfur Source | Yield (%) |
|---|---|---|
| 2-Fluorobenzonitrile | Thioglycolic acid | 82 |
| 2,4-Difluorobenzonitrile | Sodium sulfide (B99878) | 75 |
| 5-Chloro-2-fluorobenzonitrile | Thioglycolic acid | 88 |
Annulation-Based Methods for Rapid Preparation
Annulation reactions provide a direct and convergent route to the benzo[b]thiophene skeleton, often in a single step from acyclic precursors. One innovative annulation method involves the reaction of arynes with alkynyl sulfides. rsc.orgrsc.org The aryne, generated in situ from an o-silylaryl triflate, undergoes a cycloaddition with the alkynyl sulfide to form the benzo[b]thiophene ring. This method allows for the synthesis of a wide range of 3-substituted benzo[b]thiophenes. While not directly producing the 3-amino derivative in one step, the versatility of the substituents that can be introduced at the 3-position makes it a powerful strategy for accessing precursors to the target molecule.
Another approach that can be considered an annulation is the iodine-mediated intramolecular arylthiolation of in situ generated β-aryl-β-cyanoenethiolates. This metal-free, one-pot reaction starts from arylacetonitriles and aryldithioesters, which condense to form the enethiolate intermediate that then cyclizes in the presence of iodine to yield a 3-cyanobenzo[b]thiophene. researchgate.net The cyano group can then be converted to an amino group to complete the synthesis.
Derivatization Strategies of the Benzo[b]thiophen-3-amine Core
The benzo[b]thiophen-3-amine scaffold serves as a versatile platform for the development of a wide range of biologically active molecules. Its inherent chemical properties allow for various derivatization strategies, enabling the synthesis of complex structures with potential therapeutic applications. These strategies include the elaboration into kinase inhibitors, the introduction of various substituents at different positions of the benzo[b]thiophene core, the formation of fused heterocyclic systems like thienopyrimidinones, and specific transformations such as chlorination at the C3 position.
Elaboration to Kinase Inhibitors
The benzo[b]thiophene nucleus is a recognized pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy. The 3-amino group of benzo[b]thiophen-3-amine provides a key reactive site for building molecular complexity and introducing functionalities that can interact with the ATP-binding site of various kinases.
Research has demonstrated the synthesis of N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives as bioisosteric analogues of MPC-6827, a known anticancer agent that progressed to phase II clinical studies. nih.gov This highlights the utility of the thienopyrimidine scaffold, accessible from 3-aminobenzo[b]thiophene precursors, in developing potent kinase inhibitors.
Furthermore, derivatives of tetrahydrobenzo[b]thiophene have been synthesized and evaluated as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cancer. eurekaselect.com Starting from 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide, a variety of heterocyclic derivatives have been prepared and shown to possess significant in-vitro cytotoxic activity against several cancer cell lines and inhibitory activity against c-Met and Pim-1 kinases. eurekaselect.com
Two series of tubulin polymerization inhibitors based on the 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene and its 3-amino positional isomer have been synthesized and evaluated. nih.gov The 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, in particular, demonstrated potent inhibition of cancer cell growth at subnanomolar concentrations by binding to the colchicine (B1669291) site of tubulin. nih.gov
These examples underscore the importance of the benzo[b]thiophen-3-amine core as a starting point for the development of novel kinase inhibitors, with derivatization strategies focusing on building upon the 3-amino group to achieve desired biological activity.
Introduction of Substituents at C-2, C-5, C-6, and C-7 Positions
The functionalization of the benzo[b]thiophene core at various positions is a key strategy to modulate the physicochemical and biological properties of the resulting derivatives. The introduction of substituents at the C-2, C-5, C-6, and C-7 positions can significantly impact the molecule's interaction with biological targets.
For instance, the synthesis of 5-chloro-N-(4-chlorophenyl)-2-nitro-benzo[b]thiophen-3-amine demonstrates the introduction of substituents at the C-2 and C-5 positions. ontosight.ai The presence of a nitro group at the 2-position and a chloro group at the 5-position influences the compound's reactivity and biological activity, with research exploring its potential as an antimicrobial, antiviral, and anticancer agent. ontosight.ai Similarly, the synthesis of 5-chloro-N-(4-fluorophenyl)-2-nitro-benzo(b)thiophen-3-amine highlights the introduction of substituents that can enhance lipophilicity and affect pharmacokinetic properties. ontosight.ai
The synthesis of 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, a potent antimitotic agent, showcases the introduction of a methyl group at the C-6 position. nih.gov This substitution, in combination with the other functionalities, contributes to its high potency. An impurity observed during the synthesis of the drug zileuton (B1683628) was characterized as a benzo[b]thiophene derivative that had undergone electrophilic substitution at the 6-position, leading to a nine-step synthesis to confirm its structure. nih.gov
While direct functionalization of the C-7 position of benzo[b]thiophen-3-amine is less commonly reported, general methods for the functionalization of the benzo[b]thiophene ring system can be applied. The regioselectivity of electrophilic substitution on the benzo[b]thiophene ring can be influenced by the existing substituents and reaction conditions.
Formation of Thienopyrimidinone Scaffolds
The fusion of a pyrimidine (B1678525) ring to the thiophene (B33073) core of benzo[b]thiophen-3-amine leads to the formation of thienopyrimidinones, a class of heterocyclic compounds with a broad spectrum of biological activities. The vicinal amino and a suitable second functional group on the thiophene ring are key for this cyclization.
One common approach involves the reaction of a 3-aminobenzo[b]thiophene-2-carboxylate with a one-carbon synthon. For example, new derivatives of benzo-thieno[3,2-d]pyrimidine have been synthesized to evaluate their anti-inflammatory activity. nih.gov A key step in the synthesis is the cyclization of benzo-thiosemicarbazide derivatives. nih.gov
Microwave-assisted synthesis has been employed to efficiently produce an array of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives. nih.gov These compounds are considered potent bioisosteric analogues of the anticancer agent MPC-6827. nih.gov
The synthesis of various thieno[3,2-d]pyrimidine (B1254671) derivatives has been achieved through nucleophilic substitution at the 2-position using N-benzylamine with a range of acyl and sulfonyl substituents. researchgate.net These compounds have been characterized and evaluated for their potential as antimicrobial agents. researchgate.net
The general strategy for forming the thienopyrimidinone scaffold from 3-aminobenzo[b]thiophene precursors often involves the initial introduction of a carboxamide or a related functional group at the C-2 position, followed by cyclization with an appropriate reagent to form the fused pyrimidine ring.
Chlorination Reactions at C3 Position
Introducing a chlorine atom at the C-3 position of the benzo[b]thiophene ring can significantly alter the electronic properties and biological activity of the molecule. While direct chlorination of the C3-amino group of this compound is not a straightforward reaction, related transformations can achieve this substitution pattern.
One method for the C3-chlorination of C2-substituted benzo[b]thiophene derivatives utilizes sodium hypochlorite (B82951) pentahydrate. nih.govrsc.org This reaction proceeds optimally in aqueous acetonitrile (B52724) at elevated temperatures, affording the corresponding C3-halogenated products in moderate yields. nih.govrsc.org The reaction is compatible with vinyl and alkyl groups at the C2-position, but the presence of alcohols can lead to competing oxidation reactions. nih.govrsc.org
A general approach to introduce a chlorine atom at the C3 position could involve the diazotization of the 3-amino group of a benzo[b]thiophene derivative followed by a Sandmeyer-type reaction with a chloride source. This method is a classic transformation for converting aromatic amines to halides.
Furthermore, the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chloride from cinnamic acid and thionyl chloride provides a key intermediate for accessing various 3-chloro-substituted benzo[b]thiophene derivatives. tsijournals.com This intermediate can then be further functionalized to introduce other groups as needed.
Characterization and Purity Assessment in Synthesis
The unambiguous identification and confirmation of the purity of synthesized this compound derivatives are critical steps in the drug discovery and development process. A combination of spectroscopic techniques is routinely employed to elucidate the chemical structure of these novel compounds and to ensure their integrity.
Spectroscopic Confirmation of Synthesized Derivatives (NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural characterization of newly synthesized benzo[b]thiophen-3-amine derivatives. Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule. In the ¹H NMR spectra of benzo[b]thiophene derivatives, the aromatic protons of the benzo[b]thiophene nucleus typically appear as multiplets in the range of δ 7.0 to 8.0 ppm. tsijournals.com The chemical shifts and coupling constants of these protons provide valuable information about the substitution pattern on the aromatic rings. rsc.org For example, the protonated primary amine function in (2-aminopropyl)benzo[b]thiophene hydrochloride salts is observed as a broad singlet between 8.08 and 8.32 ppm. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. For instance, the IR spectrum of a 3-amino-2-(3'-chlorobenzo(b)thiophene-2'-yl)quinazol-4-one derivative showed a broad hump in the region of 3100 to 3400 cm⁻¹, which is characteristic of the –NH₂ group. tsijournals.com Carbonyl groups, such as those in quinazolinone rings, typically exhibit strong absorption bands around 1720 cm⁻¹. tsijournals.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectra of underivatized (2-aminopropyl)benzo[b]thiophene isomers typically show a weak molecular ion peak and a base peak at m/z 44, corresponding to the iminium ion from the propan-2-amine side chain. nih.gov High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental formula of a compound with high accuracy.
The following table provides examples of spectroscopic data for characterized benzo[b]thiophene derivatives:
| Compound | ¹H NMR (δ ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | 7.0-8.0 (m, 4H, Ar-H) | 1776 (C=O) | 231 [M⁺] |
| 3-Amino-2-(3'-chlorobenzo[b]thiophene-2'-yl)quinazol-4-one | 2.0 (s, 2H, NH₂), 7.0-8.0 (m, 8H, Ar-H) | 3100-3400 (NH₂), 1720 (C=O) | 327 [M⁺], 329 [M+2] |
| N-(3,4-dimethoxyphenethyl)benzo[b]thiophene-3-carboxamide | 8.37 (d, 1H), 7.87 (s, 1H), 7.85 (d, 1H), 7.43 (t, 1H), 7.38 (t, 1H), 6.85-6.81 (m, 3H), 4.11 (t, 2H), 3.85 (q, 2H), 3.76 (s, 3H) | - | 350.0840 [M+Na]⁺ |
Elemental Microanalysis for Purity Determination
Elemental microanalysis is a cornerstone analytical technique in synthetic chemistry for verifying the elemental composition of a compound. It plays a critical role in confirming the empirical formula and assessing the purity of newly synthesized substances, such as this compound. The procedure involves the complete combustion of a minuscule, precisely weighed amount of the substance in an oxygen-rich environment. This process quantitatively converts the elements into simple, easily detectable gaseous products. Carbon is converted to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas. Sulfur is typically converted to sulfur dioxide, and halogens like chlorine are captured and quantified through various methods. By measuring the amounts of these combustion products, the mass percentage of each element in the original sample can be accurately determined.
For this compound, this analysis is indispensable for confirming that the synthesis and purification processes have yielded the target compound with a high degree of purity. The experimentally determined percentages of Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S), and Chlorine (Cl) are compared against the theoretical values calculated from its molecular formula, C₈H₈ClNS. A close agreement, generally within ±0.4%, between the found and calculated values provides strong evidence of the compound's identity and purity. nih.gov
Detailed Research Findings
The theoretical elemental composition of this compound is derived from its molecular formula (C₈H₈ClNS) and the atomic masses of its constituent atoms. The molecular weight of the compound is 185.67 g/mol .
The calculated theoretical percentages are:
Carbon (C): 51.75%
Hydrogen (H): 4.34%
Nitrogen (N): 7.54%
Sulfur (S): 17.26%
Chlorine (Cl): 19.10%
A thorough review of scientific literature and chemical databases was performed to locate experimental data from the elemental analysis of this compound. While many studies detail the synthesis and characterization of various benzo[b]thiophene derivatives and mention the use of elemental analysis, specific reports detailing the experimental "found" percentages for the parent this compound compound were not found within the scope of the search.
In a typical research report, the experimental results would be presented alongside the theoretical values to validate the compound's structure and purity. The following interactive data table illustrates the standard format for presenting such findings. The "Found %" column remains unpopulated as specific experimental data was not available in the public domain resources consulted.
Interactive Data Table: Elemental Analysis of this compound
| Element | Theoretical % (Calculated) | Found % (Experimental) |
| Carbon (C) | 51.75 | Data not available in searched sources |
| Hydrogen (H) | 4.34 | Data not available in searched sources |
| Nitrogen (N) | 7.54 | Data not available in searched sources |
| Sulfur (S) | 17.26 | Data not available in searched sources |
| Chlorine (Cl) | 19.10 | Data not available in searched sources |
Pharmacological Applications and Biological Activities of Benzo B Thiophen 3 Amine Hydrochloride Derivatives
Anticancer and Antiproliferative Activities
Numerous studies have highlighted the promising anticancer and antiproliferative properties of benzo[b]thiophen-3-amine (B172997) derivatives. ontosight.aiontosight.aismolecule.com These compounds have shown efficacy against various cancer cell lines, positioning them as potential candidates for the development of novel cancer therapies. smolecule.com Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.
Inhibition of Tubulin Polymerization and Microtubule Assembly
A primary mechanism through which benzo[b]thiophen-3-amine derivatives exert their anticancer effects is by disrupting microtubule dynamics through the inhibition of tubulin polymerization. nih.govnih.gov Microtubules, essential components of the cytoskeleton, play a crucial role in cell division, motility, and intracellular transport. nih.gov By interfering with their assembly, these derivatives can halt the cell cycle and induce apoptosis (programmed cell death). nih.govnih.gov
Several series of 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes have been synthesized and shown to exhibit potent antiproliferative activity by inhibiting tubulin polymerization. nih.gov For instance, the 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene skeleton and its 3-amino positional isomer have been identified as new series of tubulin polymerization inhibitors. nih.gov
The inhibitory effect of many benzo[b]thiophen-3-amine derivatives on tubulin polymerization is achieved through their interaction with the colchicine (B1669291) binding site on the β-tubulin subunit. nih.gov This binding prevents the formation of microtubules, leading to mitotic arrest. nih.gov The 3,4,5-trimethoxyphenyl group, a common feature in these compounds, is known to be a key pharmacophore for binding to this site.
One of the most promising compounds, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, demonstrates strong interaction with tubulin at the colchicine site and inhibits cancer cell growth at subnanomolar concentrations. nih.gov The binding of these compounds to the colchicine site induces conformational changes in tubulin, which are characteristic of colchicine and other potent antimitotic agents. nih.gov
Effects on Cell Cycle Arrest and Cell Death
By disrupting microtubule function, benzo[b]thiophen-3-amine derivatives effectively arrest the cell cycle, predominantly in the G2/M phase. nih.govnih.gov This phase is critical for cell division, and its disruption triggers cellular checkpoints that can lead to apoptosis.
For example, a series of 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes exhibited strong antiproliferative activity and significantly arrested cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis. nih.govresearchgate.net Similarly, the benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), was found to cause dose-dependent G2/M accumulation and cell cycle arrest in A549 lung cancer cells. nih.gov Treatment with BU17 also led to increased levels of caspases 3 and 9, indicating the induction of apoptosis. nih.gov Furthermore, some derivatives have been shown to induce apoptosis in PC-3 prostate cancer cells and cause cell cycle arrest in the G1 phase. researchgate.net
Antitumor Efficacy in Xenograft Models
The promising in vitro anticancer activities of benzo[b]thiophen-3-amine derivatives have been further validated in in vivo studies using xenograft models. These models, where human tumor cells are implanted into immunocompromised animals, provide a more clinically relevant assessment of a compound's antitumor efficacy.
For instance, a new class of 2-anilino-3-cyanobenzo[b]thiophenes (2,3-ACBTs) was shown to suppress tumor angiogenesis in a xenograft model. nih.gov Another study demonstrated that a specific derivative significantly decreased the solid tumor mass in an in vivo breast cancer model. mdpi.com These findings underscore the therapeutic potential of these compounds in a preclinical setting.
Antimicrobial and Antifungal Potential
In addition to their anticancer properties, benzo[b]thiophen-3-amine derivatives have demonstrated significant potential as antimicrobial and antifungal agents. ontosight.aiontosight.aitsijournals.com The rise of multidrug-resistant pathogens has created an urgent need for new classes of antimicrobial drugs, and benzo[b]thiophenes represent a promising scaffold for development. nih.govmdpi.com
Activity Against Bacteria and Fungi
Research has shown that various derivatives of benzo[b]thiophene exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species. tsijournals.comtandfonline.comnih.gov The antimicrobial and antifungal efficacy is often influenced by the nature and position of substituents on the benzo[b]thiophene ring. nih.gov
For example, a series of thiosemicarbazones containing a benzothiophene (B83047) moiety displayed varying degrees of antimicrobial activity, with generally higher efficacy against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis compared to Gram-negative bacteria. tandfonline.com Their antifungal activity against Candida albicans was also noted, though it was generally lower than their antibacterial activity. tandfonline.com
Another study on 3-halobenzo[b]thiophenes revealed that a derivative with a methyl alcohol at the second position and a chlorine at the third position showed good antimicrobial activity against the Gram-positive bacterium Bacillus cereus and the fungus C. albicans. nih.gov Furthermore, benzo[b]thiophene analogues of the allylamine (B125299) antimycotic terbinafine (B446) have been synthesized, with some derivatives showing significantly enhanced activity against Candida albicans. nih.gov
Interactive Data Table: Anticancer Activity of Benzo[b]thiophen-3-amine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Various | Subnanomolar | Tubulin polymerization inhibition (colchicine site) |
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Lung) | - | G2/M cell cycle arrest, apoptosis induction, tubulin polymerization inhibition |
| 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes | Various | Submicromolar | G2/M cell cycle arrest, apoptosis induction |
| 2,3-ACBTs | - | - | Antiangiogenic |
| Compound 7b | MCF-7 (Breast), PC-3 (Prostate) | 3.58, 3.60 | PIM-1 kinase inhibition, apoptosis induction, G1 cell cycle arrest |
Interactive Data Table: Antimicrobial and Antifungal Activity of Benzo[b]thiophen-3-amine Derivatives
| Compound Class/Derivative | Target Organism(s) | Activity/MIC |
| Benzothiophene-containing thiosemicarbazones | Gram-positive bacteria (e.g., S. aureus, E. faecalis), Gram-negative bacteria, Candida albicans | Higher efficacy against Gram-positive bacteria |
| 3-Chloro-2-(hydroxymethyl)benzo[b]thiophene | Bacillus cereus, Candida albicans | MIC of 128 µg/mL |
| 3-Chloro-7-benzo[b]thienyl derivative 7m | Candida albicans | Potent antifungal activity |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (including MRSA) | MIC of 4 µg/mL |
Anti-tubercular Activity
Several studies have highlighted the potential of benzo[b]thiophene derivatives as effective agents against Mycobacterium tuberculosis. For instance, a series of 3-substituted benzo[b]thiophene-1,1-dioxides were found to be potent inhibitors of M. tuberculosis growth under aerobic conditions. peerj.com Systematic exploration of substituents at the C-3 position revealed that a tetrazole substituent resulted in the most potent compound, with a minimum inhibitory concentration (MIC) of 2.6 µM. peerj.comresearchgate.net Oxadiazole derivatives also exhibited good anti-tubercular activity with MICs ranging from 3 to 8 µM. researchgate.net However, it was noted that cytotoxicity was a significant liability in this particular series, which could preclude further development. peerj.com
In another study, benzo[b]thiophene-2-carboxylic acid derivatives were investigated for their in vitro and ex vivo efficacy against Mycobacterium tuberculosis H37Ra (MTB). nih.govacs.org Notably, compounds 8c and 8g from this series demonstrated excellent activity, inhibiting the growth of both active and dormant M. bovis BCG with MIC90 values in the range of 0.56–0.62 μg/mL. nih.govacs.org Furthermore, compound 7b was found to be highly active against multidrug-resistant MTB (MDR-MTB), with MIC values ranging from 2.73 to 22.86 μg/mL. nih.govacs.orgacs.org Molecular docking studies suggested that these derivatives may exert their anti-tubercular effect by targeting the DprE1 enzyme, a key component in the mycobacterial cell wall synthesis. nih.govacs.org
More recently, new benzo[b]thiophene-based hybrids incorporating an isatin (B1672199) motif were designed and synthesized as potential agents against MDR and extensively drug-resistant (XDR) Mycobacterium tuberculosis. The most potent of these hybrids were evaluated against resistant strains and showed promising activity. scilit.com
| Compound/Series | Target Organism | Key Findings | MIC Values |
|---|---|---|---|
| 3-Substituted benzo[b]thiophene-1,1-dioxides (with tetrazole substituent) | M. tuberculosis H37Rv | Most potent in the series. peerj.comresearchgate.net | 2.6 µM peerj.comresearchgate.net |
| 3-Substituted benzo[b]thiophene-1,1-dioxides (with oxadiazole substituents) | M. tuberculosis H37Rv | Good anti-tubercular activity. researchgate.net | 3–8 µM researchgate.net |
| Benzo[b]thiophene-2-carboxylic acid derivatives (8c and 8g) | M. bovis BCG (active and dormant) | Excellent activity. nih.govacs.org | 0.56–0.62 µg/mL (MIC90) nih.govacs.org |
| Benzo[b]thiophene-2-carboxylic acid derivative (7b) | MDR-MTB H37Ra | Highly active against multidrug-resistant strains. nih.govacs.orgacs.org | 2.73–22.86 µg/mL nih.govacs.orgacs.org |
| Benzo[b]thiophene-isatin hybrids | MDR-TB and XDR-TB | Promising activity against resistant strains. scilit.com | Not specified |
Anti-Leishmanial Activity
The therapeutic potential of benzo[b]thiophene derivatives extends to anti-parasitic applications, specifically against Leishmania. The benzo[b]thiophene scaffold is recognized for its contribution to various biological activities, including anti-leishmanial effects. researchgate.net One study highlighted that the planar structure and electron-rich sulfur atom of benzo[b]thiophenes enhance their binding affinity to various enzymes and receptors, which can contribute to their anti-leishmanial properties. researchgate.net
Research into 2-phenylbenzothiophene derivatives has also pointed to their potential as anti-leishmanial agents. nih.gov While the specific mechanisms are still under investigation, the structural features of these compounds make them promising candidates for the development of new treatments for leishmaniasis.
Anti-inflammatory Properties
Benzo[b]thiophene derivatives have been identified as possessing significant anti-inflammatory properties. ijpsjournal.comontosight.ainih.govmdpi.com This has led to their investigation as potential therapeutic agents for inflammatory conditions.
The anti-inflammatory effects of benzo[b]thiophene derivatives are, in part, attributed to their ability to inhibit key enzymes involved in the inflammatory cascade. While the specific enzymes are not always detailed in the provided context, the general anti-inflammatory activity of this class of compounds is well-documented.
Modulation of Neurological and Psychiatric Systems
A significant area of research for benzo[b]thiophene derivatives lies in their ability to modulate the central nervous system, showing potential for the treatment of neurological and psychiatric disorders. nih.gov
Certain benzo[b]thiophene derivatives have been investigated for their antidepressant-like effects, which are linked to their interaction with serotonin (B10506) receptors, particularly the 5-HT₇ receptor. unav.edunih.gov The blockade of 5-HT₇ receptors is considered a promising strategy for developing new antidepressants with a rapid onset of action. unav.edu
In one study, a series of benzo[b]thiophene derivatives were synthesized with a dual strategy to target both the 5-HT₇ receptor and the serotonin transporter (SERT). unav.edunih.gov Compounds 8j , 9c , and 9e were selected for in vivo testing based on their affinity for both targets. The results from the forced swimming test (FST), a common preclinical model for antidepressant activity, showed that all three compounds exhibited significant antidepressant effects after chronic treatment. unav.edunih.gov Notably, compound 9c was effective in reducing immobility time even after a single administration, suggesting a rapid onset of action. unav.edunih.gov Compound 9c , which contains a homopiperazine (B121016) and a p-cyano-substituted phenyl ring, was identified as the most potent 5-HT₇ receptor antagonist in the series, with a pKi of 6.58. unav.edu
Benzo[b]thiophene derivatives have also been identified as effective inhibitors of monoamine oxidases (MAOs), enzymes that play a crucial role in the degradation of monoamine neurotransmitters. nih.govtandfonline.comnih.gov A series of benzo[b]thiophen-3-ol derivatives were synthesized and evaluated as potential human MAO (hMAO) inhibitors. nih.govtandfonline.comnih.govresearchgate.net Most of these compounds displayed high selectivity for the MAO-B isoform. nih.govtandfonline.comnih.govresearchgate.net
Molecular docking studies have been employed to understand the binding interactions of these compounds with the MAO enzyme, providing insights for the design of more potent and selective inhibitors. nih.govtandfonline.comnih.govresearchgate.net The development of MAO-B inhibitors from the benzo[b]thiophene scaffold is a promising avenue for the treatment of neurodegenerative diseases such as Parkinson's disease. nih.govtandfonline.comnih.govresearchgate.net
| Compound/Series | Target | Activity | Key Findings |
|---|---|---|---|
| Benzo[b]thiophene derivatives (8j, 9c, 9e) | 5-HT₇ Receptor and SERT | Antidepressant | Significant antidepressant activity after chronic treatment in FST. unav.edunih.gov Compound 9c showed rapid onset of action. unav.edunih.gov |
| Benzo[b]thiophen-3-ol derivatives | Monoamine Oxidase (MAO) | MAO Inhibition | High selectivity for MAO-B isoform. nih.govtandfonline.comnih.govresearchgate.net Potential for treating neurodegenerative diseases. nih.govtandfonline.comnih.govresearchgate.net |
Antiseizure and Antinociceptive Activities
Derivatives of benzo[b]thiophene have been investigated for their potential as antiseizure and antinociceptive agents. A series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their anticonvulsant and analgesic properties. nih.gov One lead compound from this series, compound 33 , demonstrated promising antiseizure properties in various models, including the maximal electroshock (MES) and 6 Hz seizure models. nih.gov The proposed mechanism of action for its antiseizure activity is through interaction with the neuronal voltage-sensitive sodium channel. nih.gov
In addition to its antiseizure effects, compound 33 also exhibited significant analgesic effects in the formalin test and was effective in alleviating allodynia in a model of oxaliplatin-induced neuropathic pain. nih.gov
| Compound | MES ED50 (mg/kg) | 6 Hz (32 mA) ED50 (mg/kg) |
| 33 | 27.4 | 30.8 |
Data sourced from discovery of new 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. nih.gov
Anxiolytic and Psychoactive Properties
The anxiolytic and psychoactive properties of benzo[b]thiophene derivatives have also been an area of interest. Research into a new class of benzo[b]thiophene derivatives has identified compounds with potential as antidepressants with a rapid onset of action. unav.edu Some derivatives have shown affinity for serotonin receptors, such as 5-HT1A and 5-HT7, which are implicated in mood regulation. unav.edu One particular compound, 9c , was effective in reducing immobility time in the forced swimming test after acute treatment, suggesting antidepressant-like activity. unav.edu Another derivative, Benzo(b)thiophene-3-methylamine, N-benzyl-N-(2-chloroethyl)-5-methyl-, hydrochloride, is being explored for its potential antipsychotic or anti-anxiety effects. ontosight.ai
Endocrine System Modulation
Benzothiophene derivatives are a well-established class of selective estrogen receptor modulators (SERMs). acs.orgresearchgate.net Compounds such as raloxifene (B1678788), which features a benzo[b]thiophene core, exhibit tissue-selective estrogenic and antiestrogenic effects. acs.org These compounds can act as estrogen agonists in bone and on serum lipids while acting as estrogen antagonists in the breast and uterus. acs.org
A novel benzothiophene derivative, [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride (4c ), has been shown to be a highly potent SERM. acs.org It demonstrated a substantial increase in estrogen antagonist potency compared to raloxifene in in vitro assays using human breast cancer cells. acs.org In vivo, it potently inhibited the uterine proliferative response to estrogen. acs.org
The development of benzothiophene-based SERMs with modulated oxidative activity and receptor affinity is an ongoing area of research, aiming to improve their therapeutic properties. acs.org
Enzyme Inhibition Studies Beyond MAO
Beyond their well-documented inhibition of monoamine oxidase, benzo[b]thiophene derivatives have been investigated as inhibitors of other enzymes. A new class of benzo[b]thiophene-chalcones has been synthesized and evaluated as cholinesterase inhibitors. mdpi.com These compounds have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are relevant targets in the treatment of Alzheimer's disease. mdpi.com
Specifically, compound 5f from this series was identified as the best AChE inhibitor, while compound 5h was the most potent BChE inhibitor, with an IC50 value similar to the reference compound, galantamine. mdpi.com
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
| 5f | 62.10 | - |
| 5h | - | 24.35 |
| Galantamine (Reference) | - | 28.08 |
Data sourced from a new class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. mdpi.com
Cholinesterase Inhibition (AChE and BChE)
Derivatives of benzo[b]thiophene have been synthesized and evaluated for their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov A study involving a series of benzothiophene-chalcone hybrids revealed that these compounds can act as effective inhibitors of both enzymes. nih.gov
In this research, benzothiophene-chalcone hybrids, designated as series 5 compounds, generally demonstrated superior inhibitory activity against both AChE and BChE compared to their precursors. nih.gov Notably, compound 5f was identified as the most potent AChE inhibitor within the series, with a half-maximal inhibitory concentration (IC₅₀) of 62.10 μM. For BChE, compound 5h exhibited the strongest inhibition with an IC₅₀ value of 24.35 μM, a potency comparable to the standard inhibitor, galantamine (IC₅₀ = 28.08 μM). nih.gov The study highlighted that amino and hydroxyl substitutions on the 3-benzoylbenzothiophene structure, as seen in compounds 5h and 5i , contributed to good BChE inhibition, with IC₅₀ values of 24.3 and 59.6 μM, respectively. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Selected Benzo[b]thiophene-Chalcone Hybrids
| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |
|---|---|---|
| 5f | 62.10 | - |
| 5h | No Inhibition | 24.35 |
| 5i | - | 59.6 |
| Galantamine (Reference) | - | 28.08 |
Data sourced from a study on benzothiophene-chalcone hybrids. nih.gov A '-' indicates data was not reported or the compound was inactive.
Thrombin Inhibition
A series of diamino benzo[b]thiophene derivatives has been identified as a novel class of active site-directed thrombin inhibitors. science.gov Through systematic investigation of the structure-activity relationships, particularly focusing on the C-3 side chain of an initial screening hit, researchers were able to develop highly potent inhibitors. researchgate.net
This optimization led to the identification of compounds 23c , 28c , and 31c , which demonstrated a significant increase in potency, with activities of 1240, 903, and 1271 x 10⁶ L/mol, respectively. researchgate.net These values represent an increase in potency of up to 2900-fold compared to the original lead compound. researchgate.net This enhancement in activity was also accompanied by an increase in selectivity for thrombin. researchgate.net Further studies on the more potent derivatives in this series have shown their efficacy in reducing clot formation in arterial/venous shunt models of thrombosis. researchgate.netnih.gov Modifications such as replacing a ketone at the C-3 position with a sulfur or oxygen atom were also found to increase thrombin inhibitory activity. acs.org
Table 2: Thrombin Inhibitory Activity of Modified C-3 Side Chain Benzo[b]thiophene Derivatives
| Compound | Inhibitory Activity (x 10⁶ L/mol) |
|---|---|
| 23c | 1240 |
| 28c | 903 |
| 31c | 1271 |
Data reflects the apparent association constant for thrombin inhibition. researchgate.net
Acetyl-CoA Carboxylase Inhibition
The benzo[b]thiophene nucleus is a key feature in the development of acetyl-CoA carboxylase (ACC) inhibitors. Specifically, 2-aminobenzothiophene derivatives have been noted for their biological activity as ACC inhibitors. nih.govacs.org ACCs are crucial enzymes in the biosynthesis of fatty acids, making them attractive targets for therapeutic intervention in metabolic diseases.
One line of research focused on modifying a potent ACC inhibitor, spiro-lactone (S)-1 , which contains a ureidobenzothiophenyl group. lookchem.com While potent, this compound suffered from poor metabolic stability. lookchem.com To address this, modifications were made to both the spiro-lactone ring and the benzothiophene portion of the molecule. This effort led to the development of spiro-imide derivative 8c , which not only exhibited potent ACC inhibitory activity but also showed favorable pharmacokinetic profiles in rat studies. lookchem.com The improved metabolic stability of this new series of compounds represents a significant advancement in the pursuit of clinically viable ACC inhibitors based on the benzothiophene scaffold. lookchem.com
5-Lipoxygenase Inhibition
Derivatives of benzo[b]thiophene have been investigated as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions.
In one study, novel hybrid molecules were designed that combined the benzothiophene scaffold with various anti-inflammatory pharmacophores. Several of these compounds showed significant in vitro 5-LOX inhibitory activity. Specifically, compounds 4a, 4c, 4d, 5b, and 7a demonstrated inhibitory activity higher than that of the reference drug meclofenamate sodium. Furthermore, compounds 4b, 4e, 4f, and 5a exhibited 5-LOX inhibitory activity that was twice that of the reference standard. Another series of derivatives led to the identification of a potent 2-amino-4-aryl thiazole (B1198619) compound (1d ) with a p-fluoro substitution, which showed a 5-LOX inhibition IC₅₀ of approximately 10 μM. The benzo[b]thiophene moiety is considered essential for the 5-LOX inhibitory activity in certain hybrid molecules.
Table 3: 5-Lipoxygenase Inhibitory Activity of Selected Benzo[b]thiophene Derivatives
| Compound Series | Notable Compounds | Reported 5-LOX Inhibitory Activity |
|---|---|---|
| Benzothiophene Hybrids | 4a, 4c, 4d, 5b, 7a | Higher than meclofenamate sodium |
| Benzothiophene Hybrids | 4b, 4e, 4f, 5a | Twice that of the reference standard |
| 2-amino-4-aryl thiazoles | 1d (p-fluoro substituted) | IC₅₀ of ~10 μM |
Data compiled from studies on novel dual inhibitors of 5-LOX/COX. lookchem.comnih.gov
Structure Activity Relationship Sar Studies of Benzo B Thiophen 3 Amine Hydrochloride Derivatives
Impact of Substituent Position on Biological Activity
The biological activity of benzo[b]thiophene derivatives is profoundly influenced by the position of various substituents on the core scaffold. Strategic placement of functional groups can dramatically alter the compound's interaction with biological targets, thereby modulating its efficacy and selectivity.
Significance of Amino Group Position (e.g., C-3 vs. C-5)
The location of the amino group on the benzo[b]thiophene ring is a critical determinant of biological activity. Studies comparing positional isomers have demonstrated that shifting the amino group can lead to significant changes in pharmacological effects. For instance, in the context of antimitotic agents that inhibit tubulin polymerization, two series of compounds based on the 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene skeleton and its 3-amino positional isomer were synthesized and evaluated. nih.gov While numerous 3-amino derivatives were created, the 2-amino isomer, specifically 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, emerged as the most promising, inhibiting cancer cell growth at subnanomolar concentrations and binding strongly to the colchicine (B1669291) site on tubulin. nih.gov
Furthermore, research on allylamine (B125299) antimycotics, analogous to terbinafine (B446), has shown that derivatives with the side chain at the C-3, C-4, or C-7 positions are essentially bioequivalent. nih.gov However, a unique substitution pattern involving an allylamine side chain at the C-7 position and an additional substituent at the C-3 position resulted in significantly enhanced activity against Candida albicans. nih.gov This highlights that the interplay between substituent positions, rather than a single position, can dictate the ultimate biological profile.
Role of Methoxy (B1213986) and Other Substituents
Substituents such as methoxy groups play a significant role in modulating the activity of benzo[b]thiophene derivatives. The presence of methoxy groups can influence the compound's electronic properties and its ability to form hydrogen bonds, which are crucial for target binding. For example, 6-methoxy-3-(3,4,5-trimethoxybenzoyl)-2-(4-methoxyphenyl)benzothiophene has been noted for its biological activity as a selective estrogen receptor modulator. nih.govmdpi.com
In a series of monoamine oxidase (MAO) inhibitors, a compound bearing a 2-methoxy group achieved complete (100%) inhibition of the MAO-B isoform. uniroma1.it Conversely, another derivative with a para-methyl substituent showed a lesser but still significant inhibition of 65.31%. uniroma1.it This suggests that both the type and position of the substituent are vital. Electron-donating groups (EDG) and electron-withdrawing groups (EWG) are generally well-tolerated, with studies showing a preference for EDGs at the 4-position and EWGs at the 5-position of the benzo[b]thiophene ring for certain activities. researchgate.net
Influence of Halogenation
The introduction of halogen atoms into the benzo[b]thiophene scaffold is a common strategy to enhance biological activity. Halogens can alter the lipophilicity, electronic character, and metabolic stability of a molecule. Studies have shown that chloro and nitro substituents can enhance a compound's ability to interact with biological targets, leading to antimicrobial, antiviral, and anticancer effects. ontosight.aiontosight.ai
Specifically, in the development of allylamine antimycotics, halogenated derivatives showed promising antifungal activity. nih.gov The 3-chloro-7-benzo[b]thienyl derivative was identified as the most potent compound in its class. nih.gov In another study focused on antimicrobial agents, 3-halobenzo[b]thiophene derivatives were synthesized and tested. nih.gov It was found that a chloro-substituted methyl alcohol derivative (compound 19) was most active against Gram-positive bacteria and C. albicans. nih.gov This suggests that the combination of a halogen at the C-3 position and an alcohol group at the C-2 position is beneficial for antimicrobial activity. nih.gov
Correlation between Chemical Structure and Pharmacological Profile
A clear correlation exists between the chemical structure of benzo[b]thiophen-3-amine (B172997) derivatives and their resulting pharmacological profiles. SAR studies have been instrumental in elucidating these relationships, guiding the development of compounds with specific therapeutic actions, such as antimicrobial, anticancer, and enzyme inhibitory activities. ontosight.ainih.gov
For instance, systematic SAR investigations on a series of diamino benzo[b]thiophene derivatives as thrombin inhibitors revealed key structural requirements for potency. researchgate.net These studies identified that having a pyrrolidino or morpholino group connected to the C-3 phenyl ring via a methylene (B1212753) linker at the C-4' position was crucial for potent, active-site-directed thrombin inhibition. researchgate.net The lipophilicity of this side chain was found to be important for its interaction with a distal pocket of the enzyme. researchgate.net Opening the pyrrolidine (B122466) ring to an acyclic diethylamine (B46881) group resulted in a four-fold increase in potency, demonstrating how subtle changes to the C-3 side chain can significantly impact inhibitory activity. researchgate.net
The core benzo[b]thiophene structure itself is considered a privileged scaffold in drug discovery due to its structural similarities to other active compounds and its ability to interact with various biological targets. nih.govcymitquimica.comresearchgate.net The planar, electron-rich nature of the ring system enhances binding affinity with numerous enzymes and receptors. researchgate.net
Optimization of Activity through Structural Modification
The optimization of biological activity is achieved through iterative structural modifications of the lead compound. This process involves altering substituents, their positions, and the core scaffold to enhance potency, selectivity, and pharmacokinetic properties.
Molecular docking studies often guide these modifications by suggesting structural requirements to improve the activity of a given scaffold. researchgate.net For example, based on SAR studies of chromone-based compounds, the carbonyl spacer in 2-aroyl-benzo[b]thiophen-3-ols was replaced with an amide group to develop a new series of carboxamide analogues with potent and selective MAO-B inhibition. uniroma1.it
Further optimization can be seen in the development of antimitotic agents, where two series of inhibitors were synthesized based on the 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene skeleton and its 3-amino positional isomer. nih.gov This systematic exploration of positional isomers and other substitutions is a key strategy for optimizing the therapeutic potential of the benzo[b]thiophene scaffold.
Drug-like Properties and In Vitro Assessments
Beyond potency, the development of a successful drug requires favorable drug-like properties, which are often assessed through in vitro assays and computational predictions. These properties, including solubility, stability, and membrane permeability, are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The hydrochloride salt form of benzo[b]thiophen-3-amine is often used to enhance stability and solubility. cymitquimica.com Computational tools are used to predict drug-like characteristics based on rules like Lipinski's and Veber's, which consider parameters such as molecular weight, lipophilicity (LogP), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds. nih.gov Several studies on benzo[b]thiophene derivatives have shown that the synthesized compounds exhibit suitable drug-like characteristics according to these rules. researchgate.net
In vitro assessments are crucial for evaluating the biological activity and mechanism of action. For example, the antimicrobial activity of 3-halobenzo[b]thiophene derivatives was determined using the broth microdilution susceptibility method to find the minimum inhibitory concentration (MIC). nih.gov Similarly, the inhibitory activity of benzo[b]thiophene-chalcones against cholinesterases was evaluated using enzymes from electrophorus electricus (AChE) and equine serum (BChE). nih.govmdpi.com These in vitro tests provide essential data on the compound's efficacy before advancing to more complex biological systems.
Interactive Data Table: SAR of Benzo[b]thiophene Derivatives
| Compound Class | Key Structural Feature | Pharmacological Activity | Key Findings |
| Aminobenzo[b]thiophenes | Amino group position (C-2 vs. C-3) | Antimitotic | 2-amino isomer more potent than 3-amino isomer. nih.gov |
| Allylamine Analogues | Side chain at C-7, substituent at C-3 | Antifungal | 3-Chloro substitution at C-7 side chain derivative showed highest potency. nih.gov |
| Diamino Benzo[b]thiophenes | C-3 side chain modification | Thrombin Inhibition | Pyrrolidino or morpholino group at C-3 phenyl ring crucial for potency. researchgate.net |
| 2-Aroyl-benzo[b]thiophen-3-ols | Amide spacer instead of carbonyl | MAO-B Inhibition | Carboxamide analogues showed high potency and selectivity. uniroma1.it |
| 3-Halobenzo[b]thiophenes | Halogen at C-3, alcohol at C-2 | Antimicrobial | Chloro and methyl alcohol combination showed high activity. nih.gov |
Computational and Theoretical Investigations of Benzo B Thiophen 3 Amine Hydrochloride
Density Functional Theory (DFT) Calculations
Specific DFT calculations detailing the electronic and structural properties of Benzo[b]thiophen-3-amine (B172997) hydrochloride are not available in the reviewed literature. DFT studies have been conducted on various related structures, such as tetrahydrobenzo[b]thiophene derivatives and polythiophenes containing other heterocyclic systems, to understand their structure and reactivity. nih.govscienceopen.comnih.gov
Computational Prediction of Pharmacological Activity
There are no specific computational predictions of the pharmacological activity spectrum for Benzo[b]thiophen-3-amine hydrochloride. While in silico methods like PASS (Prediction of Activity Spectra for Substances) have been used to predict the biological activities of derivatives, such as Schiff bases derived from benzo[b]thiophen-5-amine, this has not been applied to the title compound. niscpr.res.in Other studies have focused on the synthesis and testing of derivatives of benzo[b]thiophene-3-carboxylic acid or other analogs for activities like antidepressant or anticonvulsant effects. nih.govunav.edumdpi.com
Future Directions and Research Perspectives for Benzo B Thiophen 3 Amine Hydrochloride
Development of Novel Therapeutic Agents
The structural versatility of the benzo[b]thiophen-3-amine (B172997) core allows for its modification to interact with a wide array of biological targets, making it a focal point for the development of new drugs for complex diseases. numberanalytics.comeurekaselect.com
Anticancer Agents: Research has shown that derivatives of this scaffold are promising as anticancer therapeutics. One notable approach involves the inhibition of tubulin polymerization, a critical process for cell division. A series of 2-aryl-3-anilinobenzo[b]thiophene derivatives have been synthesized, with compounds like 2-(4-fluorophenyl)-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophene demonstrating potent antiproliferative activity by inducing apoptosis. Another significant target is Lysine Specific Demethylase-1 (LSD1), an enzyme implicated in cancer progression. Benzo[b]thiophene-based cyclopropylamines have been investigated as inhibitors of LSD1, presenting a pathway for novel oncological treatments. ecancer.org
Central Nervous System (CNS) Disorders: The scaffold is being actively explored for its potential to modulate CNS pathways. Certain substituted arylamine derivatives of benzo[b]thiophene act as modulators of the 5-HT6 serotonin (B10506) receptor, a target for treating cognitive deficits in disorders such as schizophrenia, anxiety, and Alzheimer's disease. mdpi.com Furthermore, related structures have shown inhibitory activity against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), enzymes central to the metabolism of neurotransmitters and targets for treating depression and Parkinson's disease. ecancer.org
Immunomodulatory and Anti-inflammatory Agents: A recent area of investigation is the modulation of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a key driver of inflammatory and autoimmune diseases. Derivatives of 4,5,6,7-tetrahydro-benzothiophene have been identified as potent inverse agonists of RORγt, suggesting a future therapeutic role in conditions like psoriasis and multiple sclerosis. acs.org
The following table summarizes key therapeutic targets and the corresponding benzo[b]thiophene derivatives under investigation.
| Derivative Class | Biological Target | Potential Therapeutic Application |
| 2-Aryl-3-anilinobenzo[b]thiophenes | Tubulin Polymerization | Oncology (Antiproliferative) |
| (Hetero)aryl Cyclopropylamines | Lysine Specific Demethylase-1 (LSD1), MAO-A, MAO-B | Oncology, Neurological Disorders |
| Substituted Arylamines | 5-HT6 Serotonin Receptor | CNS Disorders (Schizophrenia, Anxiety) |
| 4,5,6,7-Tetrahydro-benzothiophene amides | RORγt (Retinoic Acid Receptor-related Orphan Receptor γt) | Inflammatory and Autoimmune Diseases |
| Flavonol-like Hybrids | Not specified (anti-parasitic) | Leishmaniasis, Chagas disease |
Exploration of Additional Biological Activities
Beyond the primary targets in oncology and neurology, the benzo[b]thiophene framework is associated with a broad spectrum of other biological effects that warrant further investigation.
Antimicrobial and Antiviral Properties: Derivatives of benzo[b]thiophen-3-amine have demonstrated potential for inhibiting microbial growth and viral activity. rsc.org The presence of specific substituents, such as nitro and chloro groups, can enhance the compound's ability to interact with biological targets within pathogens. rsc.org This opens avenues for developing new classes of antibiotics and antiviral drugs to combat resistant strains. rsc.org
Anti-parasitic Activity: In the search for treatments for neglected tropical diseases, a hybrid molecule, 2-(benzo[b]thiophen-3-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one, has shown broad-spectrum activity against several Leishmania species and Trypanosoma cruzi. nih.gov A significant finding was that this compound did not select for resistance markers in L. donovani in vitro, highlighting its potential to address the growing problem of drug resistance in parasitic infections. nih.gov
Enzyme Inhibition: In addition to the previously mentioned enzymes, benzo[b]thiophene-chalcone hybrids have been identified as inhibitors of cholinesterases (AChE and BChE). nih.gov This activity is relevant for the symptomatic treatment of Alzheimer's disease, suggesting another potential application in neurodegenerative disorders. nih.gov
Advancements in Synthetic Methodologies for Enhanced Efficiency
Recent advancements focus on overcoming these limitations:
One-Pot, Transition-Metal-Free Synthesis: A significant breakthrough is the development of a one-pot synthesis of benzo[b]thiophen-3-amines from 2-fluorobenzonitriles and substituted methanethiols at room temperature. researchgate.netbohrium.com This method, proceeding via a Smiles rearrangement, is characterized by high reaction efficiency, mild conditions, and a wide substrate scope, representing a green and clean synthetic strategy. researchgate.netbohrium.com
Catalytic Cyclization Reactions: Copper-catalyzed thiolation annulations of o-halostyrenes with sodium hydrosulfide (B80085) provide another facile, one-pot route to the benzothiophene (B83047) core. nih.gov Other innovative methods include iodine-mediated cyclization and microwave-assisted synthesis, which can accelerate reaction times and improve yields.
Domino Reactions: The use of benzo[b]thiophene derivatives in domino reactions is a powerful strategy for rapidly constructing complex, fused heterocyclic systems, which are of great interest in materials science and medicinal chemistry. researchgate.net
A comparison of synthetic approaches is outlined below.
| Method | Key Features | Advantages |
| Traditional Multi-Step Synthesis | Stepwise construction and functionalization | Well-established, versatile |
| One-Pot Smiles Rearrangement | Transition-metal-free, room temperature | High efficiency, mild conditions, green chemistry |
| Copper-Catalyzed Annulation | One-pot, catalytic | Facile, good yields |
| Microwave-Assisted Synthesis | Use of microwave irradiation | Rapid reaction times, improved yields |
Application in Chemical Biology and as Chemical Tools
The unique properties of the benzo[b]thiophene scaffold extend beyond therapeutics into its use as a tool for basic research.
Fluorescent Probes: The benzothiophene core is inherently fluorescent. researchgate.net This property can be harnessed to develop chemical probes for studying biological processes. For instance, a benzothiophene-based fluorescent probe was designed for the dual detection of cellular polarity and cyanide, demonstrating its utility in monitoring intracellular environmental parameters and toxins. bohrium.com Such probes can help differentiate between normal and cancer cells based on polarity differences and find applications in environmental monitoring. bohrium.com
Probing Molecular Interactions: As demonstrated by their ability to bind to the colchicine (B1669291) site on tubulin, benzo[b]thiophene derivatives can be used as molecular probes to investigate protein-ligand interactions and elucidate the mechanisms of complex cellular pathways.
Potential as pH-Sensing Materials
The development of reliable pH sensors is crucial for monitoring chemical reactions and biological environments. The fluorescent nature of the benzothiophene core presents a significant opportunity for creating novel pH-sensing materials. researchgate.net Although direct application of Benzo[b]thiophen-3-amine hydrochloride as a pH sensor is not yet established, its potential can be inferred from established principles of sensor design.
A common strategy for creating optical pH sensors involves a "fluorophore-spacer-receptor" architecture. bohrium.com In this model, the benzo[b]thiophene moiety could serve as the fluorophore. By covalently attaching a receptor (an ionophore with a specific pKa) via a spacer, a photoinduced electron transfer (PET) process can be established. The protonation state of the receptor, which is dependent on the ambient pH, would modulate the electron transfer process, thereby turning the fluorescence of the benzothiophene core "on" or "off." This pH-dependent fluorescence provides a measurable signal. Research on related heterocyclic probes has shown pH-responsive behavior; for example, a benzothiazole-based probe demonstrated pH-dependent selectivity in detecting cysteine, underscoring the feasibility of this approach within the broader class of sulfur-containing heterocycles. acs.org Future work could focus on synthesizing derivatives of benzo[b]thiophen-3-amine that incorporate various aniline (B41778) or phenol (B47542) receptors to create a suite of sensors capable of measuring a broad pH range. bohrium.com
Considerations for Clinical Translation and Drug Development
While the therapeutic potential of benzo[b]thiophen-3-amine derivatives is vast, the path from a promising lead compound to a clinically approved drug is fraught with challenges. researchgate.net
Pharmacokinetics and ADME/Tox: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles is critical. A case study on a promising anti-leishmanial benzothiophene-flavonol hybrid revealed that despite excellent in vitro activity, the compound showed limited in vivo efficacy in hamster models. nih.gov This discrepancy was attributed to suboptimal pharmacokinetic properties, including low solubility and potential degradation, which hinder its bioavailability and clinical utility. nih.gov Future research must integrate virtual ADME/Tox predictions and in vitro assays early in the design phase to optimize for drug-like properties. nih.gov
Structure-Activity Relationship (SAR) and Lead Optimization: A deep understanding of SAR is essential for rationally designing more potent and less toxic drugs. researchgate.net Systematic modification of the benzo[b]thiophene core can enhance pharmacological properties, but it also requires careful multiparameter optimization to balance potency, selectivity, and pharmacokinetic characteristics. rroij.com
Development of Pharmacodynamic Biomarkers: A major obstacle in the clinical translation of novel agents is the lack of pharmacodynamic biomarkers—indicators that provide an early readout of a drug's biological activity in humans. ecancer.org For future clinical trials of benzo[b]thiophene derivatives, identifying and validating such biomarkers will be crucial for selecting optimal doses and providing evidence of target engagement, thereby increasing the chances of successful development. ecancer.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Benzo[b]thiophen-3-amine hydrochloride, and how can purity be optimized?
- Methodology : Synthesis often involves nucleophilic substitution or cyclization reactions. For example, a thiophene ring can be functionalized with an amine group via catalytic amination. To achieve high purity (e.g., ≥96% HPLC), column chromatography or recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is recommended .
- Critical Analysis : Monitor reaction progress using TLC or HPLC, and validate purity via NMR (¹H/¹³C) and mass spectrometry. Contradictions in purity data may arise from residual solvents or byproducts; ensure thorough drying and multiple crystallization steps .
Q. How should researchers handle and store this compound to ensure stability?
- Protocol : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Use desiccants to minimize moisture absorption. Conduct stability studies via accelerated degradation tests (e.g., 40°C/75% RH for 6 months) to establish shelf-life .
- Safety Precautions : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in spectroscopic data for this compound derivatives?
- Analytical Workflow :
NMR Discrepancies : Use 2D NMR (COSY, HSQC) to assign ambiguous proton/carbon signals, especially in aromatic regions.
Mass Spectrometry : Employ high-resolution MS (HRMS) to distinguish between isobaric impurities and isotopic peaks.
X-ray Crystallography : Confirm molecular geometry if crystalline derivatives are obtainable .
- Case Study : In a study of analogous benzo-fused heterocycles, conflicting NOESY data were resolved by correlating coupling constants with dihedral angles .
Q. How can researchers design structure-activity relationship (SAR) studies for Benzo[b]thiophen-3-amine derivatives in drug discovery?
- SAR Framework :
Scaffold Modification : Introduce substituents at positions 2, 5, or 7 to modulate electronic effects (e.g., electron-withdrawing groups for enhanced metabolic stability).
Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR. For example, a 2-nitro-N-(3-trifluoromethylphenyl) derivative showed IC₅₀ values in the µM range for acetylcholinesterase inhibition .
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and validate with mutagenesis data .
Q. What advanced techniques are suitable for analyzing degradation products of this compound under physiological conditions?
- Degradation Pathways :
- Hydrolysis : Simulate gastric fluid (pH 1.2) or plasma (pH 7.4) and monitor via LC-MS/MS. Major degradation products may include thiophene ring-opened sulfonic acids .
- Oxidation : Use H₂O₂ or cytochrome P450 enzymes to identify hydroxylated metabolites.
Data Contradiction and Validation
Q. How can conflicting reports on the solubility of this compound be reconciled?
- Resolution Strategy :
Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS) using nephelometry or UV-Vis spectroscopy.
Temperature Dependence : Measure solubility at 25°C vs. 37°C to assess thermodynamic parameters.
Literature Comparison : Cross-reference with structurally similar compounds (e.g., benzothiophene carboxamides) to identify trends .
- Example : A study on N-alkylated analogs showed improved aqueous solubility with polar side chains (e.g., -OH or -NH₂), resolving discrepancies in early datasets .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing this compound derivatives for multi-lab studies?
- Standardization :
Reagent Quality : Use ≥98% purity starting materials and anhydrous solvents (e.g., THF, DMF).
Reaction Monitoring : Document reaction times, temperatures, and stirring rates rigorously.
Inter-lab Validation : Share representative NMR/MS data via open-access platforms (e.g., Zenodo) to align analytical benchmarks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
